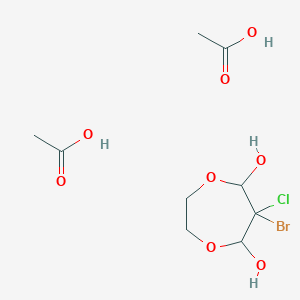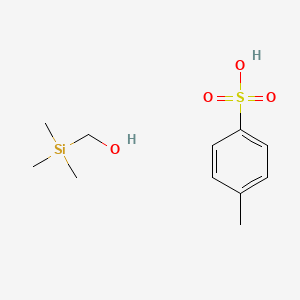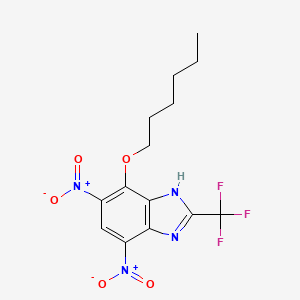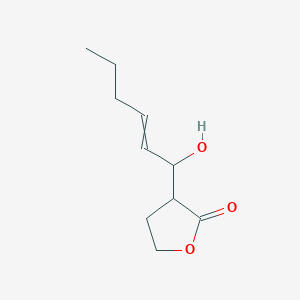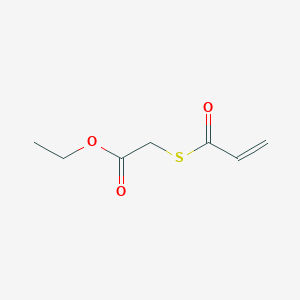
Ethyl (acryloylsulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (acryloylsulfanyl)acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various industries. This compound is characterized by the presence of an ethyl group, an acryloyl group, and a sulfanyl group attached to an acetate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (acryloylsulfanyl)acetate can be synthesized through a multi-step process involving the reaction of ethyl acetate with acryloyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process may also incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (acryloylsulfanyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acryloyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (acryloylsulfanyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its reactive acryloyl group.
Mécanisme D'action
The mechanism of action of ethyl (acryloylsulfanyl)acetate involves its interaction with various molecular targets. The acryloyl group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including polymerization and drug design.
Comparaison Avec Des Composés Similaires
Ethyl (acryloylsulfanyl)acetate can be compared with other esters such as ethyl acetate and methyl acrylate:
Ethyl Acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.
Methyl Acrylate: Contains an acryloyl group but lacks the sulfanyl group, making it less reactive in certain applications.
The presence of the sulfanyl group in this compound makes it unique and more versatile in various chemical reactions and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to undergo a wide range of chemical reactions, making it a valuable building block for the synthesis of complex molecules and materials.
Propriétés
Numéro CAS |
61146-91-6 |
|---|---|
Formule moléculaire |
C7H10O3S |
Poids moléculaire |
174.22 g/mol |
Nom IUPAC |
ethyl 2-prop-2-enoylsulfanylacetate |
InChI |
InChI=1S/C7H10O3S/c1-3-7(9)11-5-6(8)10-4-2/h3H,1,4-5H2,2H3 |
Clé InChI |
PQMGNPTYDLQQAW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


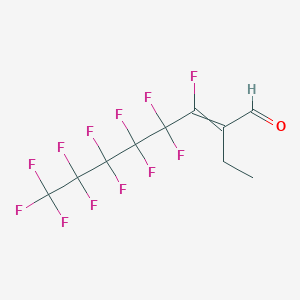
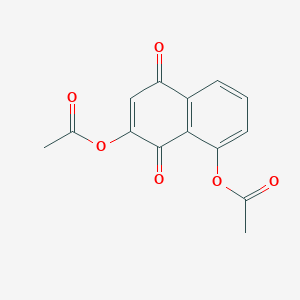
![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
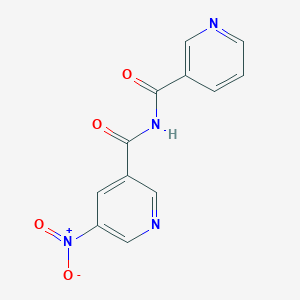
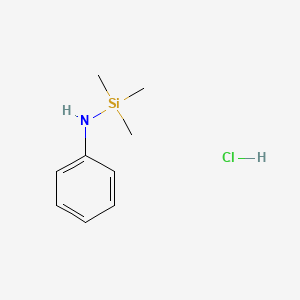
![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)

![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
![2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate](/img/structure/B14598126.png)
